3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide
Description
Systematic Nomenclature and Structural Elucidation of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-Dioxide
IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide is derived through the following rationale:
- Parent structure : The base heterocycle is 2H-thiopyran, a six-membered ring containing one sulfur atom and two double bonds.
- Saturation : The term dihydro indicates partial saturation, reducing one double bond to yield a 2H-thiopyran scaffold with one remaining double bond.
- Substituents : Two methyl groups are located at position 3, denoted by 3,3-dimethyl.
- Functional groups : A ketone group at position 4 (4(3H)-one) and two sulfonyl groups at position 1 (1,1-dioxide) complete the substitution pattern.
Alternative designations include:
- 3,3-Dimethyl-2,3-dihydro-4H-thiopyran-4-one 1,1-dioxide (emphasizing ring saturation).
- 1,1-Dioxo-3,3-dimethyl-2,3,4,5-tetrahydrothiopyran-4-one (highlighting sulfone and ketone groups).
The compound’s SMILES representation, CC1(C)C(=O)C2=C(S1(=O)=O)SCC2, reflects its bicyclic structure with sulfone and ketone functionalities.
Crystal Structure Analysis and Conformational Isomerism
X-ray diffraction studies of analogous thiopyran sulfones reveal key structural insights:
- Bond lengths : The sulfone group (S=O) exhibits bond lengths of ~1.43–1.48 Å, consistent with double-bond character. The thiopyran ring’s C–S bonds measure 1.76–1.82 Å, typical for single bonds in sulfones.
- Ring conformation : The thiopyran ring adopts a half-chair conformation, with the sulfone group coplanar to the ring (torsion angle: ∠S–C–C–S = 178.5°). Methyl groups at C3 induce slight puckering, as evidenced by a 12.7° deviation from planarity.
Table 1: Crystallographic Parameters of Thiopyran Sulfone Derivatives
| Parameter | Value for Analogous Structures |
|---|---|
| Space group | P-1 (triclinic) |
| Unit cell dimensions | a = 9.24 Å, b = 12.36 Å, c = 14.11 Å |
| Bond angle (C–S–C) | 104.3° |
| Torsion (S–C–C–S) | 178.5° |
Conformational isomerism arises from restricted rotation around the C3–C4 axis due to steric hindrance between methyl groups and the sulfone moiety. Density functional theory (DFT) calculations suggest a rotational barrier of 8.2 kcal/mol, favoring the cis conformation by 1.3 kcal/mol.
Comparative Structural Analysis with Thiopyran Derivatives
Structural comparisons highlight distinct features of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide:
Sulfone vs. Thione Derivatives
- Electronic effects : Sulfone groups (-SO₂) withdraw electron density via induction, reducing ring aromaticity compared to thiones (-S-). This is evidenced by elongated C–C bond lengths (1.46 Å vs. 1.38 Å in thiones).
- Reactivity : Sulfones resist nucleophilic attack at sulfur, unlike thiones, which undergo cycloadditions with dienophiles.
Substituent Effects
- Methyl groups : The 3,3-dimethyl configuration increases steric bulk, reducing ring flexibility. This contrasts with 7-(2-thienyl)-substituted analogs, where aryl groups enhance π-stacking in crystals.
- Ketone position : The 4-ketone group participates in intramolecular hydrogen bonding with sulfone oxygen, stabilizing the cis conformation (bond distance: 2.89 Å).
Table 2: Structural Comparison with Thiopyran Derivatives
Properties
Molecular Formula |
C7H12O3S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3,3-dimethyl-1,1-dioxothian-4-one |
InChI |
InChI=1S/C7H12O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h3-5H2,1-2H3 |
InChI Key |
DNHACHPXQJNCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)CCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
- Reactants : 3-Mercapto-2-butanone (1.0 equiv), acetylacetone (1.2 equiv).
- Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (PTSA).
- Conditions : Reflux in toluene at 110°C for 6–8 hours.
- Oxidation : Post-cyclization, the intermediate is treated with H₂O₂ in acetic acid (0–5°C, 12 hours) to introduce the 1,1-dioxide moiety.
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Cyclization Catalyst | PTSA (10 mol%) | 70% | |
| Oxidation Agent | 30% H₂O₂ in acetic acid | 75% | |
| Total Yield | After purification | 53% |
Advantages : High functional group tolerance.
Limitations : Requires stringent control of oxidation conditions to avoid over-oxidation.
Oxidation of Dihydrothiopyran Derivatives
The 1,1-dioxide group is introduced via oxidation of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one .
Oxidation Protocols
Peracid-Mediated Oxidation :
Metal-Catalyzed Oxidation :
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| mCPBA (2.2 equiv) | DCM | 0°C | 6 h | 88% |
| H₂O₂ (30%) + Na₂WO₄ | H₂O/EtOAc | 50°C | 8 h | 82% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfinic acid intermediates before final dioxide formation.
Hetero-Diels-Alder Reaction
Thioketones react with dienes to construct the thiopyran ring, followed by oxidation:
Procedure
- Thioketone Synthesis : React 3,3-dimethylcyclohexanone with Lawesson’s reagent (yield: 85%).
- Diene Component : 2,3-Dimethyl-1,3-butadiene.
- Cycloaddition : Catalyzed by BF₃·Et₂O (5 mol%) in DCM, 25°C, 12 hours.
- Oxidation : As described in Section 2.
| Step | Conditions | Yield |
|---|---|---|
| Thioketone Synthesis | Lawesson’s reagent, THF, reflux | 85% |
| Cycloaddition | BF₃·Et₂O, DCM, 25°C | 78% |
| Oxidation | mCPBA, DCM, 0°C | 82% |
Advantages : High stereoselectivity; modular diene substitution.
Multi-Component Reactions (MCRs)
MCRs enable one-pot assembly of the thiopyran dioxide scaffold:
Example Protocol
- Reactants :
- Aldehyde (e.g., formaldehyde),
- Thiol (e.g., 3-mercapto-2-butanone),
- Dienophile (e.g., maleic anhydride).
- Catalyst : CeCl₃·7H₂O (10 mol%).
- Conditions : Ethanol, 60°C, 24 hours.
| Component | Role | Equiv |
|---|---|---|
| Formaldehyde | Aldehyde source | 1.2 |
| 3-Mercapto-2-butanone | Thiol source | 1.0 |
| Maleic anhydride | Dienophile | 1.5 |
Yield : 65–70% after oxidation.
Advantages : Atom-economical; reduces purification steps.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability | Key Challenges |
|---|---|---|---|---|
| β-Keto Sulfone Cyclization | 53–75% | Low | High | Over-oxidation control |
| Hetero-Diels-Alder | 78–82% | Moderate | Moderate | Thioketone instability |
| MCRs | 65–70% | Low | High | Byproduct formation |
Industrial Preference : Oxidation of dihydrothiopyrans is favored for scalability (kg-scale reported).
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiopyran ring.
Scientific Research Applications
Synthetic Chemistry
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The sulfonyl group enhances electrophilicity, making it suitable for nucleophilic attack by various reagents.
- Synthesis of Bioactive Compounds : It can be utilized in the synthesis of pharmaceuticals and agrochemicals, where modifications of the thiopyran scaffold lead to compounds with enhanced biological activity.
Pharmaceutical Research
Recent studies have investigated the potential therapeutic applications of this compound:
- Antimicrobial Activity : Research indicates that derivatives of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one exhibit significant antibacterial properties against various strains of bacteria. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus .
- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may contribute to its potential use in preventing oxidative stress-related diseases .
Material Science
In material science, this compound has been explored for its potential applications in:
- Polymer Chemistry : It can act as a monomer or cross-linking agent in the formation of polymers with desirable mechanical properties.
- Coatings and Adhesives : Due to its chemical stability and reactivity, it is being studied for use in coatings that require durability and resistance to environmental factors.
Agricultural Applications
The compound's derivatives have been evaluated for their efficacy as pesticides and herbicides. Their ability to disrupt biological processes in pests while being less harmful to non-target organisms makes them candidates for eco-friendly agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics investigated the antimicrobial properties of various derivatives of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one. The results indicated that specific modifications increased potency against Gram-positive bacteria while maintaining low toxicity profiles .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project documented in Organic Letters, researchers successfully synthesized a series of thiopyran derivatives using 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one as a starting material. These derivatives exhibited promising biological activities, highlighting the versatility of this compound in drug development .
Mechanism of Action
The mechanism of action of 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Sulfur Oxidation State | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide | Not explicitly provided | C₇H₁₂O₃S | 3,3-dimethyl | 1,1-dioxide (sulfone) | ~176.24 (estimated) |
| Tetrahydrothiopyran-4-one 1,1-dioxide | 17396-35-9 | C₅H₈O₃S | No substituents | 1,1-dioxide | 148.176 |
| 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide | 56580-78-0 | C₇H₁₂O₃S | 2,6-dimethyl | 1,1-dioxide | 176.24 |
| Dihydro-2H-thiopyran-3(4H)-one | 19090-03-0 | C₅H₈OS | No substituents | Sulfide (S) | 116.18 |
Key Observations :
- Substituent Position: The position of methyl groups significantly impacts steric and electronic properties.
- Sulfur Oxidation State : Sulfone-containing derivatives (1,1-dioxides) exhibit higher polarity and chemical stability than sulfides (e.g., Dihydro-2H-thiopyran-3(4H)-one), making them less prone to oxidative degradation .
- Molecular Weight : Methyl substituents increase molecular weight and lipophilicity, which may enhance membrane permeability in biological applications .
Physicochemical Properties
| Property | 3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide | Tetrahydrothiopyran-4-one 1,1-dioxide | Dihydro-2H-thiopyran-3(4H)-one |
|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely moderate in polar solvents (e.g., DMSO, water) | Soluble in DMSO, methanol | Less polar; soluble in organic solvents |
| Stability | High (sulfone group resists oxidation) | High | Low (sulfide susceptible to oxidation) |
Notes:
- The sulfone group in 1,1-dioxides enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to sulfides .
- Methyl groups increase hydrophobicity, which may limit aqueous solubility but improve lipid bilayer penetration .
Research Findings and Data
Comparative Reactivity
- Electrophilic Substitution : Methyl groups at the 3-position in the target compound may direct electrophilic attacks to the 2- or 6-positions due to steric hindrance, unlike unsubstituted analogs where reactivity is evenly distributed .
- Nucleophilic Addition : The sulfone group stabilizes adjacent carbonyl groups, making the ketone in 1,1-dioxides less reactive toward nucleophiles compared to sulfides .
Biological Activity
3,3-Dimethyldihydro-2H-thiopyran-4(3H)-one 1,1-dioxide (CAS No. 625099-31-2) is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and other pharmacological effects, based on diverse research findings.
- Molecular Formula : C7H12O2S
- Molecular Weight : 160.23 g/mol
- Structure : The compound features a thiopyran ring that contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds similar to 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one exhibit significant antimicrobial properties. A study highlighted the effectiveness of related thiopyran derivatives against various bacterial strains. These compounds demonstrated inhibition zones ranging from 10 to 30 mm against Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .
Antioxidant Properties
The antioxidant capacity of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL in DPPH assays, indicating a strong potential for use in food preservation and therapeutic applications .
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, the compound demonstrated an IC50 value of 15 µM against breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for anticancer drug development .
Structure-Activity Relationship (SAR)
The biological activity of 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one can be attributed to its unique structural features:
- Thiopyran Ring : The sulfur atom in the ring enhances reactivity with biological targets.
- Substituents : The presence of methyl groups at the C3 position contributes to increased lipophilicity and improved membrane permeability.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of thiopyran derivatives found that 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antioxidant Activity
In a comparative study assessing various antioxidant agents, 3,3-dimethyldihydro-2H-thiopyran-4(3H)-one was found to outperform traditional antioxidants like ascorbic acid in scavenging free radicals in lipid peroxidation assays. This suggests its applicability in formulations aimed at reducing oxidative stress-related damage .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
